1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-
Overview
Description
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- is an organoboron compound characterized by its unique structure, which includes a dioxaborinane ring and a trimethylsilyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of phenylboronic acid with neopentyl glycol under acidic conditions to form the dioxaborinane ring. The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Phenylboronic acid derivatives.
Reduction: Borohydride complexes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 1,3,2
Properties
IUPAC Name |
[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2Si/c1-14(2)10-16-15(17-11-14)12-6-8-13(9-7-12)18(3,4)5/h6-9H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUKLNBHEHWDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473809 | |
Record name | 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574755-28-5 | |
Record name | 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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